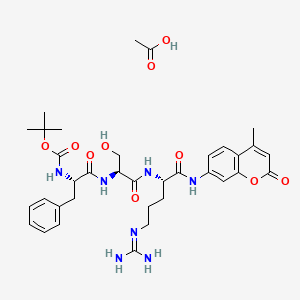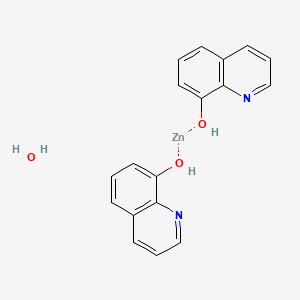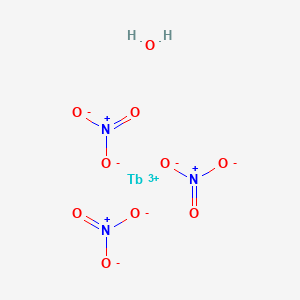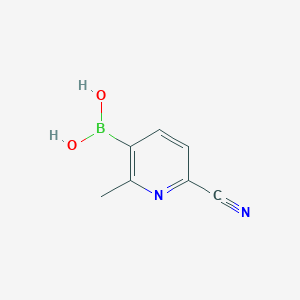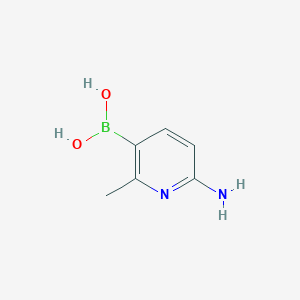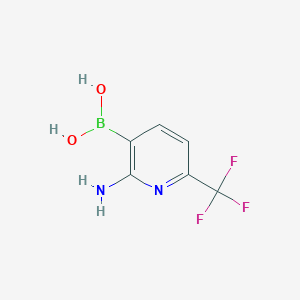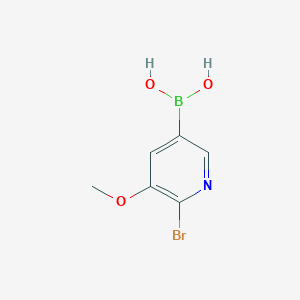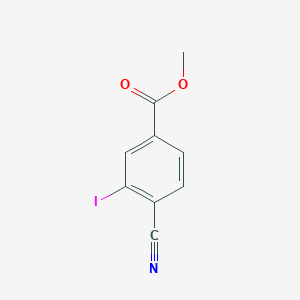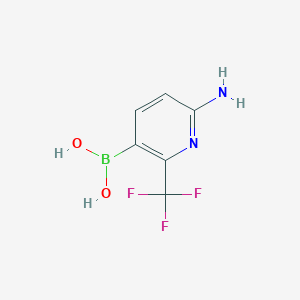
6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid (6ATPBA) is a versatile and highly reactive organoboronic acid that is used in a variety of scientific research applications. It is a versatile reagent that is used in the synthesis of a variety of compounds, such as peptides, nucleic acids, and carbohydrates. It is also used in the synthesis of polymers, dyes, and other materials. 6ATPBA has been used in numerous scientific research applications, including in the study of enzyme inhibition, drug delivery, and gene expression.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid involves the reaction of 6-Amino-2-(trifluoromethyl)pyridine with boronic acid in the presence of a coupling agent.
Starting Materials
6-Amino-2-(trifluoromethyl)pyridine, Boronic acid, Coupling agent
Reaction
Step 1: Dissolve 6-Amino-2-(trifluoromethyl)pyridine in a suitable solvent such as dichloromethane or ethanol., Step 2: Add boronic acid and a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture., Step 3: Stir the reaction mixture at room temperature for several hours or overnight., Step 4: Purify the product by column chromatography or recrystallization to obtain 6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid.
Applications De Recherche Scientifique
6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid has been used in a variety of scientific research applications. It has been used in the synthesis of peptides, nucleic acids, and carbohydrates. It has also been used in the synthesis of polymers, dyes, and other materials. 6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid has been used in the study of enzyme inhibition, drug delivery, and gene expression. It has also been used in the synthesis of small molecules, such as drugs and drug targets.
Mécanisme D'action
6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid is a highly reactive organoboronic acid that reacts with a variety of molecules. It can react with amines, alcohols, and carboxylic acids to form boronate esters. It can also react with aldehydes and ketones to form boronic acid derivatives. 6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid can also act as a catalyst in a variety of reactions, such as the Wittig reaction and the Robinson annulation.
Effets Biochimiques Et Physiologiques
6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid is a highly reactive organoboronic acid that can react with a variety of molecules. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes, the modulation of gene expression, and the inhibition of drug targets. 6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid has also been shown to have an anti-inflammatory effect and to be cytotoxic to cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid has several advantages for use in lab experiments. It is a highly reactive organoboronic acid that can be used in a variety of reactions. It is also relatively inexpensive and can be synthesized in a relatively short amount of time. However, 6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid also has several limitations. It is highly reactive and can cause unwanted side reactions in some cases. It can also be toxic and can cause skin irritation.
Orientations Futures
6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid has a wide range of potential future applications. It could be used in the synthesis of novel drugs and drug targets. It could also be used in the development of new materials and polymers. Additionally, 6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid could be used in the study of enzyme inhibition, drug delivery, and gene expression. Finally, 6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid could be used in the development of new catalysts and in the synthesis of small molecules.
Propriétés
IUPAC Name |
[6-amino-2-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF3N2O2/c8-6(9,10)5-3(7(13)14)1-2-4(11)12-5/h1-2,13-14H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKZEOLRKHYBHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)N)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-(trifluoromethyl)pyridine-3-boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Methoxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6354811.png)
